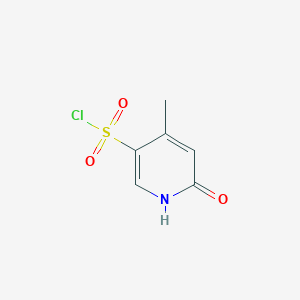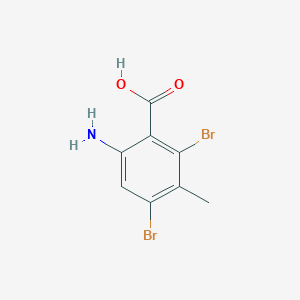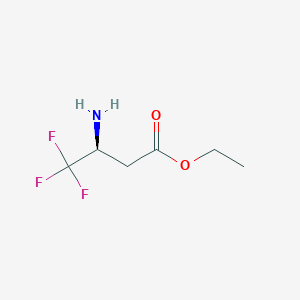
m-PEG9-2-methylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-PEG9-2-methylacrylate: is a bifunctional reagent featuring a methoxy polyethylene glycol chain with nine ethylene glycol units and a 2-methylacrylate moiety. This compound is widely used in pharmaceutical research and development, particularly in the PEGylation of proteins, peptides, and small molecules for drug delivery applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG9-2-methylacrylate typically involves the reaction of methoxy polyethylene glycol with 2-methylacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as column chromatography to achieve high purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve multiple steps, including crystallization and distillation, to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: m-PEG9-2-methylacrylate undergoes various chemical reactions, including:
Addition Reactions: The 2-methylacrylate moiety can participate in addition reactions with nucleophiles.
Polymerization: The compound can undergo free radical polymerization to form polymers.
Substitution Reactions: The methoxy polyethylene glycol chain can be modified through substitution reactions.
Common Reagents and Conditions:
Addition Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like dichloromethane at room temperature.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization process. The reactions are conducted at elevated temperatures.
Substitution Reactions: Reagents such as alkyl halides and bases like sodium hydride are used.
Major Products:
Addition Reactions: The major products are adducts formed by the addition of nucleophiles to the 2-methylacrylate moiety.
Polymerization: The major products are polymers with varying molecular weights.
Substitution Reactions: The major products are substituted derivatives of the methoxy polyethylene glycol chain.
Wissenschaftliche Forschungsanwendungen
m-PEG9-2-methylacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of m-PEG9-2-methylacrylate involves the formation of covalent bonds with target molecules through its 2-methylacrylate moiety. The methoxy polyethylene glycol chain imparts solubility and biocompatibility to the resulting conjugates. This allows for efficient delivery and prolonged circulation of therapeutic agents in the body .
Vergleich Mit ähnlichen Verbindungen
m-PEG5-2-methylacrylate: Similar structure but with a shorter polyethylene glycol chain.
m-PEG12-2-methylacrylate: Similar structure but with a longer polyethylene glycol chain.
m-PEG9-acrylate: Similar structure but with an acrylate moiety instead of a 2-methylacrylate moiety.
Uniqueness: m-PEG9-2-methylacrylate is unique due to its specific combination of a nine-unit methoxy polyethylene glycol chain and a 2-methylacrylate moiety. This combination provides an optimal balance of solubility, biocompatibility, and reactivity, making it highly suitable for various applications in pharmaceutical research and development .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O11/c1-22(2)23(24)34-21-20-33-19-18-32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-26-5-4-25-3/h1,4-21H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHZNLCKXHJYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-1-methoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B8119551.png)
![tert-Butyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8119552.png)











